molecular formula C17H17ClN2S2 B10896318 2-(4-chlorophenyl)-N-(4-methylphenyl)-1,3-thiazolidine-3-carbothioamide

2-(4-chlorophenyl)-N-(4-methylphenyl)-1,3-thiazolidine-3-carbothioamide

Cat. No.: B10896318
M. Wt: 348.9 g/mol
InChI Key: RDNJSMLARVEGND-UHFFFAOYSA-N
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Description

2-(4-CHLOROPHENYL)-N~3~-(4-METHYLPHENYL)-1,3-THIAZOLANE-3-CARBOTHIOAMIDE is a synthetic organic compound that belongs to the thiazolane family This compound is characterized by the presence of a thiazolane ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-CHLOROPHENYL)-N~3~-(4-METHYLPHENYL)-1,3-THIAZOLANE-3-CARBOTHIOAMIDE typically involves the reaction of 4-chlorobenzaldehyde with 4-methylbenzylamine in the presence of a thiazolane precursor. The reaction is carried out under controlled conditions, often involving the use of a catalyst to facilitate the formation of the thiazolane ring. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired compound in high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-CHLOROPHENYL)-N~3~-(4-METHYLPHENYL)-1,3-THIAZOLANE-3-CARBOTHIOAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted thiazolane compounds .

Scientific Research Applications

2-(4-CHLOROPHENYL)-N~3~-(4-METHYLPHENYL)-1,3-THIAZOLANE-3-CARBOTHIOAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-CHLOROPHENYL)-N~3~-(4-METHYLPHENYL)-1,3-THIAZOLANE-3-CARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-CHLOROPHENYL)-N~3~-(4-METHYLPHENYL)-1,3-THIAZOLANE-3-CARBOTHIOAMIDE is unique due to its specific combination of functional groups and the presence of the thiazolane ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C17H17ClN2S2

Molecular Weight

348.9 g/mol

IUPAC Name

2-(4-chlorophenyl)-N-(4-methylphenyl)-1,3-thiazolidine-3-carbothioamide

InChI

InChI=1S/C17H17ClN2S2/c1-12-2-8-15(9-3-12)19-17(21)20-10-11-22-16(20)13-4-6-14(18)7-5-13/h2-9,16H,10-11H2,1H3,(H,19,21)

InChI Key

RDNJSMLARVEGND-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=S)N2CCSC2C3=CC=C(C=C3)Cl

Origin of Product

United States

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